2-Chloro-3-(1-piperazinyl)pyrazine chemical properties
2-Chloro-3-(1-piperazinyl)pyrazine chemical properties
An In-depth Technical Guide to 2-Chloro-3-(1-piperazinyl)pyrazine
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of 2-Chloro-3-(1-piperazinyl)pyrazine. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Chemical Properties
2-Chloro-3-(1-piperazinyl)pyrazine is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom and a piperazine moiety. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]
| Property | Value | Reference |
| CAS Number | 85386-99-8 | [1][2][3][4] |
| Molecular Formula | C₈H₁₁ClN₄ | [1][2] |
| Molecular Weight | 198.65 g/mol | [1][2] |
| Boiling Point | 342.7 ± 42.0 °C | [1] |
| Synonyms | 2-Chloro-3-(piperazin-1-yl)pyrazine, Pyrazine, 2-chloro-3-(1-piperazinyl)- | [2] |
| Storage | 2-8 °C | [1] |
Synthesis and Reactivity
The synthesis of 2-Chloro-3-(1-piperazinyl)pyrazine typically involves a nucleophilic aromatic substitution reaction. A common starting material is 2,3-dichloropyrazine, which reacts with piperazine. One of the chlorine atoms is displaced by a nitrogen atom of the piperazine ring to yield the desired product. The reaction can be influenced by factors such as the solvent, temperature, and the presence of a base.
The reactivity of this molecule is characterized by two main sites: the pyrazine ring and the piperazine moiety. The chlorine atom on the pyrazine ring can be displaced by other nucleophiles in further substitution reactions. The secondary amine in the piperazine ring is nucleophilic and can readily undergo reactions such as alkylation, acylation, and sulfonylation. This dual reactivity makes it a versatile building block for creating a library of derivatives.[5][6]
Experimental Protocols & Spectroscopic Analysis
General Synthesis Protocol
A general procedure for synthesizing similar piperazinyl pyrazines involves dissolving the chloro-pyrazine starting material in a suitable solvent, such as acetonitrile or N,N-dimethylformamide (DMF). An excess of piperazine is then added to the solution.[7] The reaction mixture is often heated under reflux for several hours to ensure completion.[7] Progress can be monitored using thin-layer chromatography (TLC). After the reaction is complete, the product is isolated through standard work-up procedures, which may include extraction and purification by column chromatography.
Spectroscopic Characterization
The structure of 2-Chloro-3-(1-piperazinyl)pyrazine can be confirmed using various spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring and the piperazine ring. The two protons on the pyrazine ring will appear as doublets in the aromatic region. The eight protons of the piperazine ring will likely appear as two multiplets (or broad singlets) in the aliphatic region, corresponding to the four protons adjacent to the pyrazine ring and the four protons adjacent to the secondary amine. The N-H proton of the piperazine will appear as a broad singlet that can be exchanged with D₂O.
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¹³C NMR : The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The signals for the carbon atoms of the pyrazine ring will appear at lower field (higher ppm) compared to the signals for the sp³ hybridized carbons of the piperazine ring.
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Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands. Key peaks would include N-H stretching vibrations for the secondary amine of the piperazine ring (typically around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic protons, and C=N and C=C stretching vibrations from the pyrazine ring in the 1400-1600 cm⁻¹ region.[8][9]
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Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound (198.65 g/mol ). The fragmentation pattern can provide further structural information.
Biological and Pharmacological Relevance
The pyrazine-piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[8] Derivatives of 2-Chloro-3-(1-piperazinyl)pyrazine are investigated for a wide range of therapeutic applications.
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Kinase Inhibitors : The structure serves as a key intermediate in the development of kinase inhibitors for anti-cancer therapies.[1]
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Antiviral Agents : It is also utilized in the synthesis of novel compounds with potential antiviral activity.[1]
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Central Nervous System (CNS) Agents : Piperazine derivatives are well-known for their activity in the CNS, and this compound can be a precursor for agents targeting neurological disorders.[1][10]
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Antimicrobial and Antifungal Agents : The piperazine moiety is present in many antimicrobial and antifungal drugs, suggesting that derivatives could possess similar properties.[11][12]
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Acetylcholinesterase Inhibitors : Recent studies have shown that derivatives of 2-chloro-3-hydrazinopyrazine can act as potent acetylcholinesterase inhibitors, which is a promising approach for the treatment of Alzheimer's disease.[8]
References
- 1. 2-Chloro-3-(piperazin-1-yl)pyrazine [myskinrecipes.com]
- 2. 85386-99-8 CAS Manufactory [m.chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. 2-CHLORO-3-(PIPERAZINYL)PYRAZINE | 85386-99-8 [chemicalbook.com]
- 5. Reactions of Piperazines | Ambeed [ambeed.com]
- 6. Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes (2022) | 2 Citations [scispace.com]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
